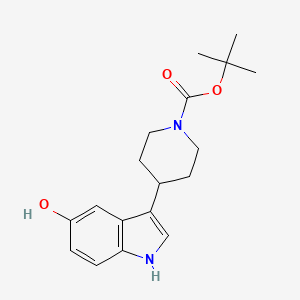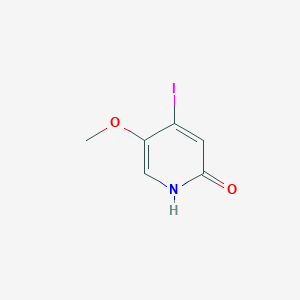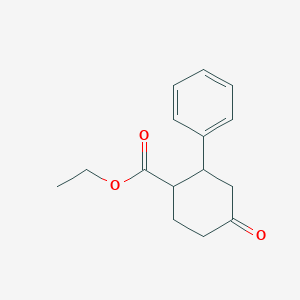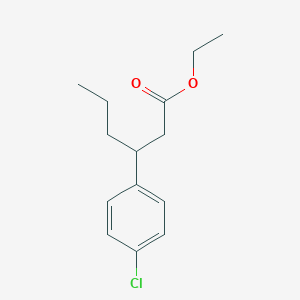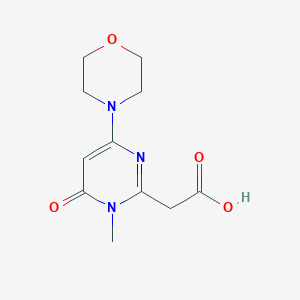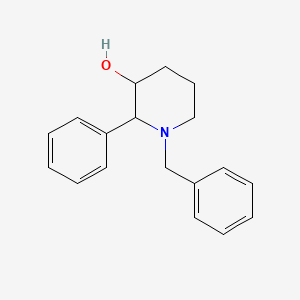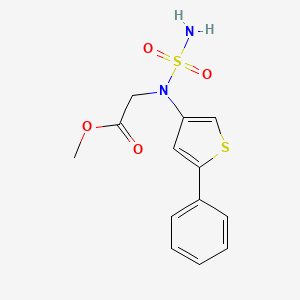
Methyl 2-((5-phenylthiophen-3-yl)(sulfamoyl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in various synthetic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene in the presence of a palladium catalyst.
Sulfamoylation: The sulfamoyl group is introduced by reacting the thiophene derivative with sulfamoyl chloride under basic conditions.
Esterification: Finally, the ester group is introduced by reacting the sulfamoylated thiophene with methyl chloroacetate in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, nitric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophenes.
Applications De Recherche Scientifique
Methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including potential anti-inflammatory and anticancer agents.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mécanisme D'action
The mechanism of action of methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The sulfamoyl group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- Methyl 2-[(5-phenylthiophen-2-yl)-sulfamoylamino]acetate
- Methyl 2-[(5-phenylfuran-3-yl)-sulfamoylamino]acetate
- Methyl 2-[(5-phenylpyrrole-3-yl)-sulfamoylamino]acetate
Comparison:
- Structural Differences: The position of the phenyl group on the thiophene ring can influence the compound’s reactivity and biological activity. For example, the 2-position substitution may result in different electronic properties compared to the 3-position substitution.
- Biological Activity: The presence of different heterocycles (thiophene, furan, pyrrole) can lead to variations in biological activity, as each heterocycle interacts differently with biological targets.
- Synthetic Accessibility: The ease of synthesis and availability of starting materials can also vary among these compounds, affecting their practical applications in research and industry.
Propriétés
Formule moléculaire |
C13H14N2O4S2 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate |
InChI |
InChI=1S/C13H14N2O4S2/c1-19-13(16)8-15(21(14,17)18)11-7-12(20-9-11)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H2,14,17,18) |
Clé InChI |
GFSZMVVLFCBTHY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN(C1=CSC(=C1)C2=CC=CC=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


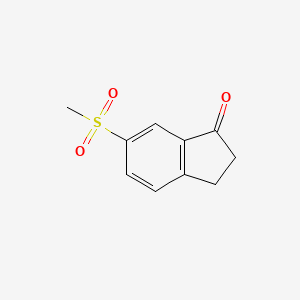
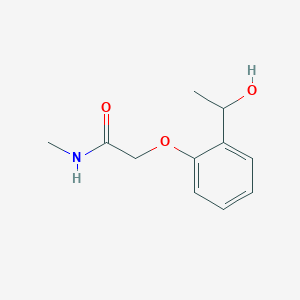

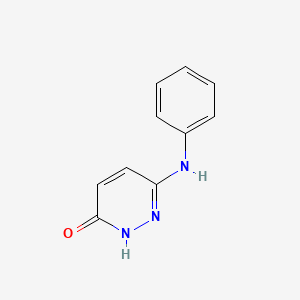
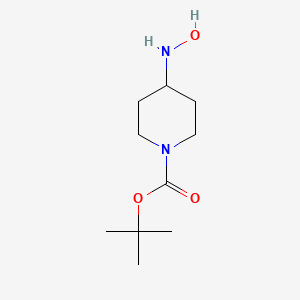
![N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13876239.png)
